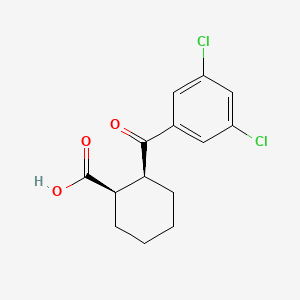

4-(4-Chlorophenoxy)-2-methylaniline

Overview

Description

4-(4-Chlorophenoxy)-2-methylaniline, also known as 4-Chloro-2-methylaniline or 4-Chloro-o-anisidine, is an aromatic amine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 81 to 82°C and a boiling point of 211°C. 4-Chloro-2-methylaniline is soluble in ethanol, chloroform, and other organic solvents. It is a widely used reagent in organic synthesis, and is often used as an intermediate in the synthesis of various other compounds.

Scientific Research Applications

Degradation and Mineralization

- Rate Parameter Estimation for 4-Chlorophenol Degradation : A study focused on the degradation/mineralization of 4-chlorophenol (a related compound) using organic oxidants and UV irradiation, providing insights into the effective breakdown of chlorophenols in environmental contexts (Sharma, Mukhopadhyay, & Murthy, 2012).

Carcinogenic Outcomes and Mechanisms

- Carcinogenic Outcomes from Exposure to Chlorophenoxy Compounds : A systematic review discussed the potential mechanisms and carcinogenic outcomes from exposure to chlorophenoxy compounds like 2,4-D and MCPA, highlighting their widespread use and associated health risks (Stackelberg, 2013).

Toxicity and Environmental Impact

- Global Trends in 2,4-D Herbicide Toxicity Studies : A scientometric review summarized the research trends on the toxicology and mutagenicity of 2,4-D, a chlorophenoxy herbicide, indicating the importance of understanding its environmental impact and health risks (Zuanazzi, Ghisi, & Oliveira, 2020).

Antioxidant Activities

- Novel Oxime Derivatives and Antioxidant Activities : Research on novel compounds synthesized from reactions with chloro-methylanilines demonstrated promising antioxidant activities, suggesting potential applications in mitigating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Sensor Development

- Photoelectrochemical Sensor for 4-Chlorophenol Detection : The development of a sensitive sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-CP in water illustrates the application of chlorophenol studies in environmental monitoring and pollution control (Yan et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds, such as chlorphenesin, act as muscle relaxants, blocking nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

Similar compounds, such as phenoxy herbicides, are known to affect plant growth by mimicking the auxin growth hormone indoleacetic acid (iaa), causing rapid, uncontrolled growth .

Pharmacokinetics

Similar compounds, such as chlorphenesin, are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .

Result of Action

Similar compounds, such as chlorphenesin, are known to act as muscle relaxants, blocking nerve impulses (or pain sensations) that are sent to the brain .

Action Environment

Similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid (mcpa), are known to be highly soluble in water and quite volatile, with a high potential for bioaccumulation .

properties

IUPAC Name |

4-(4-chlorophenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMHOKELOMGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenoxy)-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methoxyphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649028.png)

![[5-Acetyl-3-(2,4,6-trichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649029.png)

![[5-Acetyl-3-(3-fluorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649042.png)

![(1S)-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649047.png)

![(2-Chloro-6-fluorobenzyl) [2-(2-fluorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B1649048.png)

![[5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649067.png)